Methoxyethoxyundecyltrichlorosilane

Description

This structure confers unique amphiphilic properties, combining the hydrophobic alkyl chain with hydrophilic ethylene oxide units. It is primarily used for surface functionalization of inorganic materials like silicon nitride nanopores to reduce nonspecific interactions with biomolecules, particularly DNA . Its PEG-like character minimizes surface adhesion, preventing clogging and enabling applications in nanopore force spectroscopy . However, practical challenges include polymerization within nanopores, which can block larger analytes despite maintaining ion permeability .

Properties

Molecular Formula |

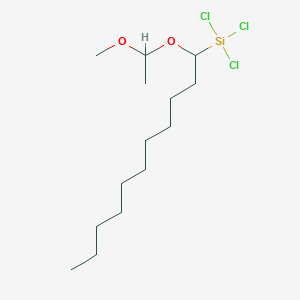

C14H29Cl3O2Si |

|---|---|

Molecular Weight |

363.8 g/mol |

IUPAC Name |

trichloro-[1-(1-methoxyethoxy)undecyl]silane |

InChI |

InChI=1S/C14H29Cl3O2Si/c1-4-5-6-7-8-9-10-11-12-14(20(15,16)17)19-13(2)18-3/h13-14H,4-12H2,1-3H3 |

InChI Key |

KNQPOODNRSUROI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(OC(C)OC)[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Methoxyethoxyundecyltrichlorosilane can be synthesized through the reaction of undecyltrichlorosilane with methoxyethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Chemical Reactions Analysis

Methoxyethoxyundecyltrichlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The trichlorosilane group can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Scientific Research Applications

Methoxyethoxyundecyltrichlorosilane is widely used in scientific research and industrial applications, including:

Surface Modification: Used as a silane coupling agent to modify the surface properties of materials, enhancing adhesion and compatibility with polymers.

Coatings: Applied in the formulation of hydrophobic and protective coatings for various substrates.

Nanotechnology: Utilized in the synthesis of functionalized nanoparticles and nanocomposites.

Biomedical Applications: Investigated for its potential use in drug delivery systems and biomedical devices.

Mechanism of Action

The mechanism of action of methoxyethoxyundecyltrichlorosilane involves the hydrolysis of the trichlorosilane group to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with inorganic surfaces, enhancing adhesion and compatibility with organic materials .

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Features:

Functional Implications:

- Hydrophilicity vs. Hydrophobicity: this compound’s PEG-like chain enhances hydrophilicity compared to purely alkyl-substituted silanes like Octadecyltrichlorosilane, which is highly hydrophobic .

- Reactivity: The trichlorosilane (–SiCl₃) group in all compounds hydrolyzes readily, forming siloxane bonds with hydroxylated surfaces. However, ethoxy groups in Chloromethylmethyldiethoxysilane hydrolyze slower than chloro groups, requiring controlled reaction conditions .

Application Performance

Key Findings:

- This compound outperforms Octadecyltrichlorosilane in biomaterial applications due to its antifouling properties but faces challenges in uniform pore coating .

- Methyltrichlorosilane’s smaller size and higher reactivity make it suitable for industrial-scale silicone synthesis but pose greater safety risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.